2,4-Dibromo-8-methylquinoline physical and chemical properties
2,4-Dibromo-8-methylquinoline physical and chemical properties
2,4-Dibromo-8-methylquinoline: A Comprehensive Technical Guide on Physicochemical Properties, Synthesis, and Catalytic Reactivity
Executive Briefing
In the landscape of modern medicinal chemistry and advanced organic synthesis, halogenated quinolines serve as privileged scaffolds. Specifically, 2,4-Dibromo-8-methylquinoline (CAS: 260972-99-4) is a highly versatile, dihalogenated building block. The orthogonal reactivity of its two carbon-bromine bonds, combined with the steric and electronic influence of the C-8 methyl group, makes it an ideal precursor for the divergent synthesis of complex polycyclic systems, kinase inhibitors, and advanced materials.
As a Senior Application Scientist, I have structured this guide to move beyond basic data sheets. Here, we will dissect the physicochemical architecture of this molecule, explore the mechanistic causality behind its synthesis, and establish self-validating protocols for its application in cross-coupling methodologies.
Part 1: Physicochemical Architecture
Understanding the physical and chemical baseline of 2,4-Dibromo-8-methylquinoline is critical for predicting its behavior in complex reaction matrices. The presence of two heavy bromine atoms significantly increases the lipophilicity and molecular weight of the quinoline core, while the C-8 methyl group introduces a steric bulk that can influence the trajectory of incoming nucleophiles or transition-metal catalysts.
Table 1: Quantitative Physicochemical Data
| Property | Value / Description |
| Chemical Name | 2,4-Dibromo-8-methylquinoline |
| CAS Registry Number | 260972-99-4 |
| Molecular Formula | C₁₀H₇Br₂N |
| Molecular Weight | 300.98 g/mol [1] |
| Physical State | Solid / Crystalline powder |
| Solubility Profile | Soluble in DMF, DCM, THF, and EtOAc; Insoluble in water[2] |
| Isotopic Signature (MS) | Distinct 1:2:1 triplet in mass spectrometry (M, M+2, M+4) due to ⁷⁹Br and ⁸¹Br isotopes. |
| Reactivity Profile | Susceptible to Pd/Ni-catalyzed cross-coupling and nucleophilic aromatic substitution (SₙAr). |
Part 2: Mechanistic Synthesis & Causality
The synthesis of 2,4-dihaloquinolines is notoriously challenging due to the potential for forming intractable tarry byproducts or incomplete halogenation. The most reliable route to 2,4-Dibromo-8-methylquinoline involves the exhaustive bromination of 4-hydroxy-8-methyl-1,2-dihydroquinolin-2-one[3].
Causality in Reagent Selection: While phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) are standard for chlorination, their brominated counterparts behave differently. Using phosphorus tribromide (PBr₃) often stalls at intermediate stages. Therefore, Phosphorus pentabromide (PBr₅) is the reagent of choice[3]. PBr₅ serves a dual purpose:
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Electrophilic Activation: It provides a highly electrophilic phosphorus species that coordinates with the oxygen atoms of the lactam and enol tautomers, converting them into excellent leaving groups (phosphonium intermediates).
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Nucleophilic Displacement: It acts as a dense source of bromide ions, which subsequently attack the activated C-2 and C-4 positions, driving the aromatization of the quinoline ring.
Fig 1. Mechanistic workflow for the exhaustive bromination of 8-methylquinolin-2-one.
Part 3: Catalytic Reactivity & Regioselectivity
The true value of 2,4-Dibromo-8-methylquinoline lies in its capacity for regioselective functionalization. In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) and nucleophilic substitutions (e.g., azidation, hydrazination), the C-2 and C-4 positions exhibit differential reactivity[3].
The Electronic Rationale: The nitrogen atom in the quinoline ring exerts a strong electron-withdrawing inductive effect, making the adjacent C-2 position highly electrophilic and generally more susceptible to initial oxidative addition by low-valent transition metals or direct attack by hard nucleophiles. By carefully controlling the stoichiometry (using exactly 1.0 equivalent of the coupling partner) and temperature, researchers can selectively functionalize one position before pushing the reaction conditions to functionalize the second, allowing for the construction of unsymmetrical 2,4-disubstituted quinolines.
Fig 2. Regioselective hierarchy in the sequential functionalization of dihaloquinolines.
Part 4: Self-Validating Experimental Protocols
To ensure scientific trustworthiness, the following protocols are designed as self-validating systems. They include built-in In-Process Controls (IPCs) so the operator can verify success at critical junctions rather than waiting for final isolation.
Protocol A: Synthesis of 2,4-Dibromo-8-methylquinoline
Objective: Convert 4-hydroxy-8-methyl-1,2-dihydroquinolin-2-one to the target dibromide.
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Setup & Activation: In an oven-dried, argon-purged round-bottom flask, suspend 4-hydroxy-8-methyl-1,2-dihydroquinolin-2-one (1.0 equiv) in a minimal amount of anhydrous toluene.
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Reagent Addition: Carefully add Phosphorus pentabromide (PBr₅, 2.5 equiv) in portions. Causality Note: PBr₅ is highly moisture-sensitive and reacts violently with water to release HBr gas; addition must be controlled to manage the exotherm.
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Thermal Driving: Heat the reaction mixture to 110°C (reflux) for 4–6 hours.
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Self-Validation (IPC 1 - TLC): Pull a 50 µL aliquot, quench in 0.5 mL saturated NaHCO₃, and extract with 0.5 mL EtOAc. Spot on silica TLC (Hexanes:EtOAc 4:1). The highly polar starting material (baseline) must be completely consumed, replaced by a high-Rf UV-active spot.
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Quench & Hydrolysis: Cool the mixture to 0°C. Crucial Step: Slowly pour the mixture over crushed ice. This safely hydrolyzes unreacted PBr₅ and intermediate phosphorus oxybromides into water-soluble phosphoric acids, preventing them from contaminating the organic product.
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Isolation: Extract the aqueous layer with Dichloromethane (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Self-Validation (IPC 2 - LC-MS): Analyze the crude solid. You must observe a mass peak at m/z ~301 [M+H]⁺ with a characteristic 1:2:1 isotopic distribution pattern at 299, 301, and 303, confirming the incorporation of exactly two bromine atoms.
Protocol B: Regioselective Suzuki-Miyaura Mono-Arylation
Objective: Selectively couple an arylboronic acid to the primary reactive site.
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Catalyst Assembly: In a Schlenk tube, combine 2,4-Dibromo-8-methylquinoline (1.0 equiv), an Arylboronic acid (1.05 equiv—strict stoichiometric control prevents over-arylation), and K₂CO₃ (2.0 equiv).
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Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane and H₂O. Degas the mixture via three freeze-pump-thaw cycles.
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Initiation: Add Pd(PPh₃)₄ (0.05 equiv) under a stream of argon. Heat to 80°C for 3 hours.
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Self-Validation (IPC 1 - LC-MS): Monitor the reaction. The desired outcome is the disappearance of the 1:2:1 triplet (dibromide) and the appearance of a 1:1 doublet (monobromide), indicating successful mono-arylation without progression to the di-arylated species.
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Workup: Filter through a pad of Celite to remove palladium black. Partition between EtOAc and water, dry the organic phase, and purify via flash chromatography.
References
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Howei Pharm. "CAS 260972-99-4 | 2,4-Dibromo-8-methylquinoline,≥95%". Howei - Life Science Product & Service Solutions Provider. Available at:[Link]
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AA Blocks. "Product Index - AA Blocks: 2,4-Dibromo-8-methylquinoline". AA Blocks Catalog. Available at: [Link]
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Abass, M., & Hassan, M. M. (2000). "Chemistry of Substituted Quinolinones. V. Synthesis and Utility of Quinolinylphosphazenes in Amination of 8-Methylquinoline". Molecules, MDPI. Available at:[Link]
